molecular formula C15H24O2 B008939 Dehydrobaimuxinol CAS No. 105013-74-9

Dehydrobaimuxinol

Cat. No. B008939
M. Wt: 236.35 g/mol
InChI Key: JDBYBUVTDVWOAW-UGFHNGPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrobaimuxinol is a natural product that has gained attention in recent years due to its potential applications in scientific research. It is a sesquiterpene lactone that is found in a variety of plant species, including those in the Asteraceae family.

Mechanism Of Action

The mechanism of action of dehydrobaimuxinol is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.

Biochemical And Physiological Effects

Dehydrobaimuxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-κB and Akt, as well as the expression of COX-2 and iNOS.

Advantages And Limitations For Lab Experiments

One advantage of using dehydrobaimuxinol in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. It also has a relatively simple chemical structure, which makes it easier to synthesize and modify.
One limitation of using dehydrobaimuxinol in lab experiments is that it is not widely available. It is found in relatively low quantities in plant species, which makes it difficult to obtain in large quantities. It is also relatively expensive to synthesize.

Future Directions

There are several future directions for research on dehydrobaimuxinol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to optimize its use in combination with other chemotherapy drugs.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and to optimize its use in combination with other anti-inflammatory drugs.
Finally, further studies are needed to better understand the mechanism of action of dehydrobaimuxinol and to identify other signaling pathways that it may target. This could lead to the development of new drugs that target these pathways and have potential applications in a variety of diseases.

Synthesis Methods

Dehydrobaimuxinol can be synthesized from the plant species that contain it, such as Baimuxinol, by a series of chemical reactions. One such method involves the use of a Grignard reagent to form a key intermediate, which is then treated with various reagents to produce dehydrobaimuxinol. The yield of this method can be improved by optimizing the reaction conditions and purification steps.

Scientific Research Applications

Dehydrobaimuxinol has been shown to have a variety of potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in several studies. Dehydrobaimuxinol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Another area of interest is its potential as an anticancer agent. Dehydrobaimuxinol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

properties

CAS RN

105013-74-9

Product Name

Dehydrobaimuxinol

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol

InChI

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1

InChI Key

JDBYBUVTDVWOAW-UGFHNGPFSA-N

Isomeric SMILES

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO

SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

Canonical SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

synonyms

Dehydrobaimuxinol

Origin of Product

United States

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